1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxyphenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds within the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in understanding receptor-ligand interactions and cellular signaling pathways.
Medicine: Research has indicated that this compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other piperazine derivatives, 1-(4-Fluorobenzyl)-4-(2-methoxyphenyl)piperazine stands out due to its unique structural features, such as the presence of a fluorobenzyl group and a methoxyphenyl group. Similar compounds include:
1-Benzyl-4-(2-methoxyphenyl)piperazine: Lacks the fluorine atom, which may influence its pharmacological properties.
1-(4-Chlorobenzyl)-4-(2-methoxyphenyl)piperazine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
1-(4-Methylbenzyl)-4-(2-methoxyphenyl)piperazine: Features a methyl group, which can affect its chemical behavior and applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVYXMWXKJRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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